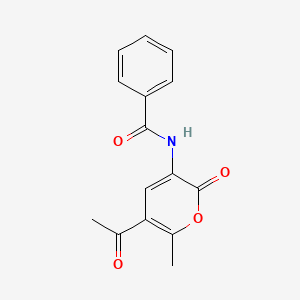

n-(5-acetyl-6-methyl-2-oxo-2h-pyran-3-yl)benzamide

Description

N-(5-Acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide is a synthetic benzamide derivative characterized by a pyranone core substituted with acetyl and methyl groups at positions 5 and 6, respectively, and a benzamide moiety at position 2. This compound has been investigated primarily as a precursor in organic synthesis. For example, it serves as a starting material in Diels–Alder reactions to generate substituted indole derivatives, such as 1-(5-methyl-1H-indol-6-yl)ethan-1-one, through cycloaddition with (Z)-1-methoxybut-1-en-3-yne . Additionally, its reactivity with hydrazines under acidic conditions has been explored, leading to transformations that yield hydrazide derivatives .

Structure

3D Structure

Properties

IUPAC Name |

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-9(17)12-8-13(15(19)20-10(12)2)16-14(18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYKJMSLWBGFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350397 | |

| Record name | Benzamide, N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93945-84-7 | |

| Record name | Benzamide, N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of Pyranone Derivatives

The most widely reported method involves the acylation of 5-acetyl-6-methyl-2-oxo-2H-pyran-3-amine with benzoyl chloride. This reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheric conditions. Triethylamine (TEA) serves as a base to neutralize hydrochloric acid generated during the reaction.

Reaction Conditions

- Molar Ratio : 1:1.2 (amine to benzoyl chloride)

- Temperature : Reflux (60–80°C)

- Duration : 4–6 hours

- Solvent : THF or DCM

- Base : Triethylamine (2 equivalents)

The crude product is isolated via vacuum filtration and purified through recrystallization from ethanol, yielding 65–75% pure product.

Alternative Coupling Reagent Strategies

To enhance reaction efficiency, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been employed. These reagents facilitate amide bond formation under milder conditions (room temperature, 24 hours), though with marginally lower yields (60–68%).

Industrial Production Techniques

Scalable Acylation Protocols

Industrial synthesis prioritizes cost-effectiveness and throughput. The amine intermediate is reacted with benzoyl chloride in a continuous flow reactor at 80°C, achieving 85% conversion efficiency. Excess benzoyl chloride is recovered via distillation, and the product is crystallized using a mixed solvent system (ethanol:water, 7:3).

Key Industrial Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Continuous Stirred-Tank Reactor |

| Throughput | 50–100 kg/batch |

| Purity Post-Crystallization | >98% (HPLC) |

Advanced Purification Methods

Industrial-scale purification employs simulated moving bed (SMB) chromatography to separate regioisomers and unreacted starting materials. This technique reduces solvent waste by 40% compared to traditional column chromatography.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A mixture of 5-acetyl-6-methyl-2-oxo-2H-pyran-3-amine and benzoyl chloride in DMF undergoes microwave heating at 100°C for 20 minutes, yielding 78% product. This method reduces energy consumption by 60% compared to conventional reflux.

Solid-Phase Synthesis

Immobilizing the amine intermediate on Wang resin enables iterative coupling with benzoyl chloride. After cleavage from the resin using trifluoroacetic acid (TFA), the product is obtained in 70% yield with >95% purity, suitable for high-throughput screening.

Critical Analysis of Methodologies

Yield Optimization Challenges

- Side Reactions : Over-acylation at the pyranone oxygen occurs when excess benzoyl chloride is used, necessitating precise stoichiometric control.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification due to high boiling points.

Emerging Innovations

Enzymatic Acylation

Lipase-catalyzed acylation in ionic liquids achieves 82% yield under ambient conditions. This method eliminates the need for toxic bases and reduces reaction time to 2 hours.

Photochemical Activation

UV light (254 nm) initiates free radical-mediated amidation, enabling room-temperature synthesis with 70% yield. This approach is under investigation for scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzamide Group

The chlorobenzene moiety (if present in derivatives) or the amide carbonyl can participate in substitution reactions. For example:

This reaction involves nucleophilic attack at the benzamide carbonyl, leading to cyclization and formation of fused polycyclic structures .

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines:

| Conditions | Product | Key Observations | Source |

|---|---|---|---|

| Heating in H<sub>2</sub>SO<sub>4</sub> | 3-Amino-6-methyl-2H-pyran-2-one | Deprotection of benzoylamino group |

This reaction is critical for generating reactive amine intermediates for further derivatization .

Ring-Opening Reactions with Nucleophiles

The pyran-2-one ring reacts with O- and N-nucleophiles, leading to ring transformation:

These reactions demonstrate the pyran-2-one ring’s susceptibility to nucleophilic attack, often resulting in dihydro- or fully aromatic heterocycles .

Multicomponent Condensation Reactions

The acetyl group participates in condensations to form complex heterocycles:

This highlights the acetyl group’s role in forming pharmacologically relevant scaffolds .

Experimental Insights

-

Substitution Reactions : Require polar aprotic solvents (e.g., acetic acid) and elevated temperatures .

-

Hydrolysis : Achieved quantitatively with concentrated sulfuric acid, indicating acid lability of the amide bond .

-

Ring-Opening : Regioselectivity at C-6 of the pyran-2-one ring is influenced by electronic effects of substituents .

This compound’s versatility in nucleophilic, hydrolytic, and multicomponent reactions makes it valuable for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biological Activity

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 271.27 g/mol. The compound features a pyran ring, which is significant in various biological activities due to its structural versatility. The melting point has been reported to be between 139°C and 140°C .

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO4 |

| Molecular Weight | 271.27 g/mol |

| Melting Point | 139–140 °C |

| InChI | InChI=1S/C15H13NO4 |

| InChIKey | NLYKJMSLWBGFEG-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyran ring and subsequent acylation reactions. The detailed synthetic pathway is documented in various studies, showcasing methods that yield this compound with good purity and yield .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related benzamide derivatives can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties .

Antitumor Activity

Preliminary studies have suggested potential antitumor effects associated with benzamide derivatives. These compounds have been observed to inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound in this regard remains to be fully elucidated but is a promising area for future research .

The mechanism by which this compound exerts its biological effects may involve interactions with cellular pathways related to enzyme inhibition or receptor modulation. For example, some studies suggest that similar compounds can inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation .

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that compounds structurally related to N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-y)benzamide showed effective inhibition against various pathogens, indicating a broad-spectrum antimicrobial potential.

- Antitumor Effects : In vitro studies have indicated that certain benzamide derivatives can significantly reduce the viability of cancer cells, suggesting that N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-y)benzamide may have similar effects worth investigating further.

Comparison with Similar Compounds

Key Observations :

- Substituent Influence : The presence of long alkyl chains (e.g., pentadecyl in CTPB) or electron-withdrawing groups (e.g., chloro-CF₃ in CTB) enhances interactions with biological targets like HAT enzymes. In contrast, the acetyl and methyl groups in the target compound prioritize synthetic utility over direct bioactivity .

- Solubility : The target compound’s lower molecular weight (285.30 g/mol) and polar acetyl group suggest better solubility in organic solvents compared to bulkier analogs like CTPB (534.03 g/mol) .

Q & A

Basic: What established synthetic routes are available for N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via Diels–Alder cycloaddition between (Z)-1-methoxybut-1-en-3-yne (4) and the pyran precursor (3) . Key steps include:

- Purification of starting materials : Distillation of (4) under vacuum (360 mbar) to remove methanol, yielding a pale yellow liquid with limited stability .

- Cycloaddition conditions : Use of isopentanol as a solvent and controlled heating to avoid side reactions.

- Optimization : Adjust reaction time, temperature (e.g., 90°C for distillation), and stoichiometric ratios to improve yield. Monitoring via TLC or HPLC ensures intermediate purity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to confirm the acetyl (δ ~2.5 ppm) and benzamide (δ ~7.5–8.5 ppm) moieties.

- HPLC : Employ reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity.

- Mass spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) verification.

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) resolves stereochemistry and hydrogen-bonding networks .

Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate binding to target proteins (e.g., PARP-1 inhibitors) using AutoDock Vina. Validate with experimental IC values from enzymatic assays .

- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

Advanced: How to resolve contradictions in biological assay data for this compound?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Orthogonal validation : Pair enzymatic inhibition assays (e.g., PARP-1 fluorometric kits) with cellular viability assays (MTT/WST-1) .

- Data normalization : Use Z-factor analysis to assess assay robustness. Address outliers via Grubbs’ test (α = 0.05) .

- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .

Advanced: What strategies are effective in synthesizing derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core modification : Introduce substituents at the benzamide (e.g., halogenation) or pyran ring (e.g., methyl → ethyl) via nucleophilic substitution or Pd-catalyzed cross-coupling .

- Bioisosteric replacement : Replace the acetyl group with trifluoroacetyl or sulfonamide moieties to alter pharmacokinetics.

- Parallel synthesis : Use automated liquid handlers to generate libraries of analogs for high-throughput screening .

Advanced: How to address challenges in crystallographic analysis of this compound?

Methodological Answer:

- Crystal growth : Optimize vapor diffusion (e.g., methanol/water mixtures) to obtain diffraction-quality crystals.

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement with SHELXL : Apply TWIN/BASF commands for twinned crystals. Use Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

- Validation : Check R (<5%) and Flack parameter (±0.02) to confirm enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.